

IUPAC name and structure of 1-Chloro-1-ethylcyclohexane

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Compound of Interest

Compound Name: 1-Chloro-1-ethylcyclohexane

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Technical Guide: 1-Chloro-1-ethylcyclohexane

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Chloro-1-ethylcyclohexane**, a tertiary alkyl halide. The document details its chemical structure, physicochemical properties, and characteristic reactions. It explores potential synthetic pathways and provides insights into its reactivity based on established chemical principles. While specific applications in drug development are not extensively documented in public literature, this guide discusses the potential roles of tertiary alkyl halides in medicinal chemistry. Safety and handling information, extrapolated from similar compounds, is also provided.

Chemical Identity and Structure

IUPAC Name: **1-chloro-1-ethylcyclohexane**^[1]

Molecular Formula: C₈H₁₅Cl^{[1][2][3]}

Structure:

The structure of **1-Chloro-1-ethylcyclohexane** consists of a cyclohexane ring where one carbon atom is substituted with both a chlorine atom and an ethyl group. This arrangement classifies it as a tertiary alkyl halide.

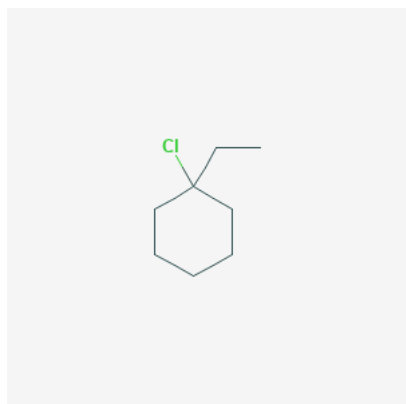


Figure 1. 2D Structure of **1-Chloro-1-ethylcyclohexane**.

Canonical SMILES: CCC1(CCCCC1)Cl[\[1\]](#)

InChI: InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3[\[1\]](#)

CAS Number: 1445-98-3[\[1\]](#)[\[2\]](#)[\[3\]](#)

Physicochemical Properties

Experimentally determined physicochemical data for **1-Chloro-1-ethylcyclohexane** is not widely available in the literature. The following table summarizes computed data from reliable chemical databases and includes some experimental data for the closely related analog, 1-chloro-1-methylcyclohexane, for comparative purposes.

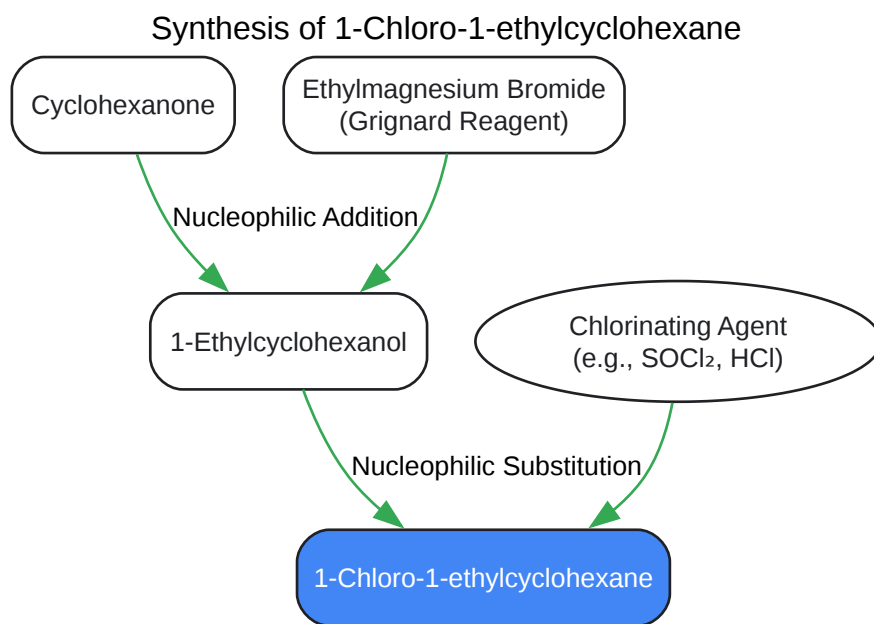
Property	1-Chloro-1-ethylcyclohexane (Computed)	1-chloro-1-methylcyclohexane (Experimental/Predicted)	Reference
Molecular Weight	146.66 g/mol	132.63 g/mol	[1][4]
Boiling Point	90-93 °C at 50 Torr (Predicted)	159.4 °C at 760 mmHg	[5][6]
Density	0.95 ± 0.1 g/cm ³ (Predicted)	0.96 g/cm ³	[5][6][7]
XLogP3	3.3	2.6	[1][4]
Refractive Index	Not Available	1.454	[6][7]
Flash Point	Not Available	38.4 °C	[6][7]

Synthesis and Reactivity

Synthesis

1-Chloro-1-ethylcyclohexane is typically synthesized from its corresponding tertiary alcohol, 1-ethylcyclohexanol. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) and hydrogen chloride (HCl).

Logical Flow of Synthesis:



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Caption: Synthesis pathway from cyclohexanone.

Experimental Protocol: Synthesis from 1-Ethylcyclohexanol with Hydrogen Chloride

While a specific protocol for **1-Chloro-1-ethylcyclohexane** is not readily available, a general procedure for the synthesis of tertiary alkyl chlorides from tertiary alcohols using concentrated HCl is as follows. This procedure is adapted from methods for similar compounds[8].

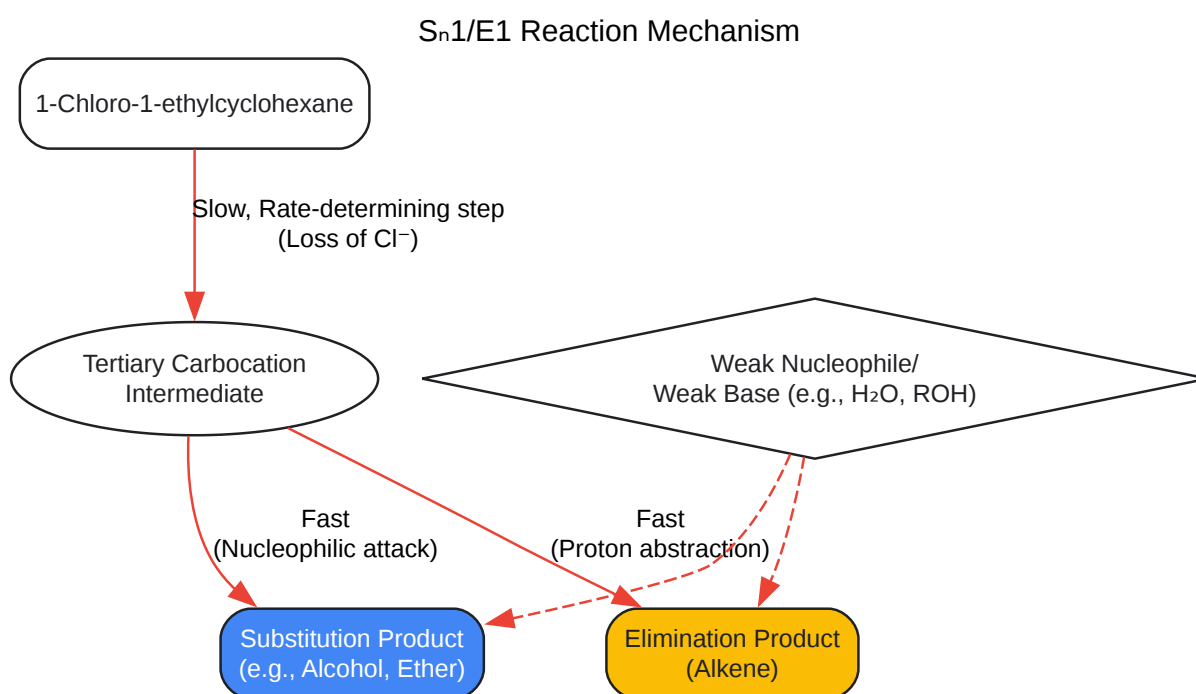
- **Reaction Setup:** In a well-ventilated fume hood, place 1-ethylcyclohexanol in a separatory funnel.
- **Addition of HCl:** Add an excess of cold, concentrated hydrochloric acid to the alcohol.
- **Reaction:** Stopper the funnel and shake the mixture for 15-20 minutes, periodically venting to release pressure. The tertiary carbocation formed is relatively stable, allowing the reaction to proceed at room temperature.
- **Workup:** Allow the layers to separate. The upper organic layer is the crude **1-Chloro-1-ethylcyclohexane**.

- Washing: Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution (to neutralize excess acid), and finally with brine.
- Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or calcium chloride.
- Purification: Decant or filter the dried liquid and purify by distillation to obtain the final product.

Reactivity

As a tertiary alkyl halide, **1-Chloro-1-ethylcyclohexane** is prone to undergo nucleophilic substitution (S_N1) and elimination (E1 and E2) reactions. The specific pathway is influenced by the nature of the nucleophile/base and the reaction conditions.

S_N1 /E1 Reaction Pathway:



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Caption: Competing S_N1 and E1 reaction pathways.

E2 Reaction Pathway:

With a strong, sterically hindered base, the E2 mechanism may be favored, leading to the formation of an alkene.

Spectroscopic Data

Detailed spectroscopic data for **1-Chloro-1-ethylcyclohexane** is scarce in public databases. The following table provides expected spectral characteristics based on its structure and data from analogous compounds[1][4].

Technique	Expected Observations
¹ H NMR	Signals for the ethyl group (a quartet and a triplet). Multiple signals in the aliphatic region for the cyclohexyl protons.
¹³ C NMR	A quaternary carbon signal for the carbon bearing the chlorine and ethyl group. Signals for the two carbons of the ethyl group. Multiple signals for the carbons of the cyclohexane ring.
Mass Spec.	The molecular ion peak (M ⁺) may be observed, along with a characteristic M+2 peak due to the ³⁷ Cl isotope. Fragmentation may involve the loss of the ethyl group, a chlorine radical, or HCl.
IR Spec.	C-H stretching vibrations just below 3000 cm ⁻¹ . C-Cl stretching vibration in the fingerprint region (typically 600-800 cm ⁻¹).

Applications in Drug Development

While alkyl halides are versatile intermediates in organic synthesis, their specific application in drug discovery is often limited due to concerns about their potential as alkylating agents in biological systems. However, the incorporation of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. Tertiary alkyl halides, in

particular, can serve as building blocks for the synthesis of complex molecules with quaternary carbon centers.

Currently, there are no widely documented applications of **1-Chloro-1-ethylcyclohexane** in pharmaceutical development. Its utility would likely be as a synthetic intermediate rather than a final drug substance.

Safety and Handling

No specific toxicity data for **1-Chloro-1-ethylcyclohexane** is readily available. The safety information provided is based on the material safety data sheet (MSDS) for the similar compound, 1-chloro-1-methylcyclohexane^{[9][10]}.

- General Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- First Aid Measures:
 - Inhalation: Move to fresh air.
 - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
 - Eye Contact: Rinse cautiously with water for several minutes.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
- Fire Safety: The methyl analog is a flammable liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This information is for educational purposes only and should not be considered a substitute for a formal safety data sheet. Always consult the specific MSDS for any chemical before handling.

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